![molecular formula C22H14Cl4N2 B2946605 1-(2,5-dichlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole CAS No. 338771-81-6](/img/structure/B2946605.png)
1-(2,5-dichlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
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Overview
Description
1-(2,5-Dichlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, commonly known as BCDI, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. BCDI is a heterocyclic aromatic compound that contains two chlorine atoms on a benzene ring and a benzimidazole ring. It has been used in various areas of research, including as a corrosion inhibitor, an insecticide, an antimicrobial, and as an inhibitor of certain enzymes. BCDI has also been studied for its potential applications in drug development, as it has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BCDI is not yet fully understood. However, it is thought to act by forming a complex with certain enzymes, which prevents the enzymes from functioning properly. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
BCDI has been found to have a wide range of biochemical and physiological effects. For example, BCDI has been found to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids. BCDI has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to the inhibition of cell division and the death of the cell. In addition, BCDI has been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can lead to changes in behavior and mood.
Advantages and Limitations for Lab Experiments
BCDI has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it can be isolated and purified by recrystallization. In addition, BCDI is relatively stable, and it can be stored for long periods of time without significant degradation. However, BCDI also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, BCDI can be toxic at high concentrations, and it should be handled with care.
Future Directions
BCDI has a wide range of potential future applications. For example, it could be used as a corrosion inhibitor in industrial applications, or as an insecticide in agricultural applications. In addition, BCDI could be used as an antimicrobial agent, or as an inhibitor of certain enzymes involved in disease processes. BCDI could also be used as a drug development tool, as it could be used to study the effects of certain drugs on biochemical and physiological processes. Finally, BCDI could be used as a research tool to study the effects of certain enzymes on biochemical and physiological processes.
Synthesis Methods
BCDI can be synthesized by a variety of methods. The most common method of synthesis involves the use of 2,5-dichlorobenzyl chloride and 2,4-dichlorostyrene as the starting materials. These materials are reacted in the presence of a base, such as pyridine, to form the desired product. The reaction is typically carried out at a temperature of 80-90°C, and the reaction time is typically around 20 minutes. The product can then be isolated and purified by recrystallization.
Scientific Research Applications
BCDI has been studied for its potential applications in a variety of scientific fields. One of the most common uses of BCDI is as a corrosion inhibitor. BCDI has been found to be effective at inhibiting the corrosion of metals such as aluminum, copper, and iron in aqueous solutions. It has also been used as an insecticide, as it has been found to be effective at killing a variety of insect species. BCDI has also been studied for its potential applications as an antimicrobial agent, as it has been found to be effective at inhibiting the growth of a variety of bacteria and fungi. In addition, BCDI has been studied for its potential applications in drug development, as it has been found to inhibit certain enzymes involved in disease processes.
properties
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[(2,5-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2/c23-16-8-9-18(25)15(11-16)13-28-21-4-2-1-3-20(21)27-22(28)10-6-14-5-7-17(24)12-19(14)26/h1-12H,13H2/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNIYAJSUVHPGO-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)C=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC(=C3)Cl)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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